![molecular formula C18H16O8 B3039134 Isothymonin CAS No. 99615-01-7](/img/structure/B3039134.png)
Isothymonin
Overview
Description
Isothymonin is a member of the class of compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, isothymonin is considered to be a flavonoid lipid molecule .
Synthesis Analysis
Isothymonin synthesis involves various methods. One such method involves the reaction with hydrogen chloride in methanol and water at 100 degrees Celsius for 4 hours .Molecular Structure Analysis
The isothymonin molecule contains a total of 44 bonds. There are 28 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 3 aromatic hydroxyls, and 4 ethers (aromatic) .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound like Isothymonin can be determined using various techniques. These include determining the molecular weight, the number of bonds, the types of bonds, and the types of functional groups present .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Isothymonin, focusing on six unique fields:
Anticancer Properties
Isothymonin, a methylated flavone derived from apigenin and luteolin, has shown promising anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer types. Its mechanisms include the modulation of signaling pathways involved in cell growth and survival, making it a potential candidate for cancer therapy .
Antioxidant Activity
Isothymonin exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and aging. Studies have demonstrated that Isothymonin can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby protecting cells from oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory effects of Isothymonin are well-documented. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. This makes Isothymonin a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Antimicrobial Properties
Isothymonin has been found to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. Its ability to disrupt microbial cell membranes and inhibit biofilm formation makes it a valuable compound in the development of new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance .
Neuroprotective Effects
Research suggests that Isothymonin may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its antioxidant and anti-inflammatory properties help protect neurons from damage and improve cognitive function .
These applications highlight the diverse potential of Isothymonin in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
Mechanism of Action
Target of Action
Isothymonin is a methylated flavone derived from apigenin and luteolin . It is found in Ocimum sanctum Linn, also known as Tulsi It is known that the plant extract has various properties including anti-diabetic, antioxidant, and antimicrobial as well as wound healing properties .
Mode of Action
The action of these phytochemicals gives tulsi its medicinal value
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways
Pharmacokinetics
It is known that isothymonin is practically insoluble in water and is a very weakly acidic compound . These properties could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
It is known that the plant extract has various properties including anti-diabetic, antioxidant, and antimicrobial as well as wound healing properties
Action Environment
The environment can influence the action, efficacy, and stability of Isothymonin. For instance, Isothymonin is found in common thyme and spearmint , and the growth conditions of these plants could potentially influence the concentration and efficacy of Isothymonin. Furthermore, the solubility of Isothymonin could be influenced by the pH of the environment .
properties
IUPAC Name |
5,8-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)17(24-2)18(25-3)15(22)16(13)26-11/h4-7,19,21-22H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDGLNFYKPCMSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)OC)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothymonin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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